![molecular formula C28H32ClN3O5S2 B2920743 ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216988-52-1](/img/structure/B2920743.png)
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H32ClN3O5S2 and its molecular weight is 590.15. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioomycete Activity in Plant Disease Management
This compound has been utilized in the synthesis of derivatives that exhibit significant antioomycete activity, particularly against the phytopathogen Pythium recalcitrans. These derivatives have shown superior efficacy compared to traditional antifungal agents, making them promising candidates for managing plant diseases .
Anti-proliferative Activity Against Leukemia Cells
Derivatives of this compound have demonstrated anti-proliferative effects and induced apoptosis in promyelocytic leukemia HL-60 cells. This suggests potential applications in developing anti-leukemia therapeutics .
Enzyme Inhibition for Drug Development
The carboxylate group of the compound’s derivatives has been found to occupy the oxyanion hole in certain enzymes, which could be leveraged to develop new drugs that target these enzymes .
Synthesis of Diverse Bioactive Molecules
The compound serves as a scaffold for the synthesis of a variety of bioactive molecules, including those with potential neuroprotective and anti-neuroinflammatory properties .
Three-Dimensional Quantitative Structure–Activity Relationship (3D-QSAR) Studies
The compound’s derivatives have been used in 3D-QSAR studies to understand the structural requirements for biological activity, which aids in the design of more potent derivatives .
Molecular Docking Studies
Molecular docking studies have utilized this compound to predict interactions with active residues of proteins, providing insights into the development of targeted therapies .
Lipidomics Analysis
The compound’s derivatives have been involved in lipidomics analysis to study the disruption of biological membrane systems in pathogens, offering a novel approach to disease treatment .
Physiological and Biochemical Analysis
Research involving this compound has included physiological and biochemical analyses to decipher the mode of action of its derivatives, which is crucial for the development of effective drugs .
特性
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-3-30-15-14-23-24(18-30)37-27(25(23)28(33)36-4-2)29-26(32)20-9-11-22(12-10-20)38(34,35)31-16-13-19-7-5-6-8-21(19)17-31;/h5-12H,3-4,13-18H2,1-2H3,(H,29,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOQCCVOCPZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

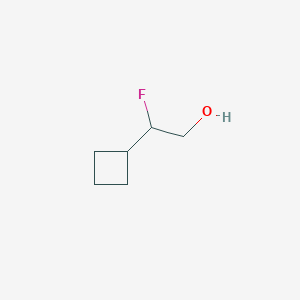
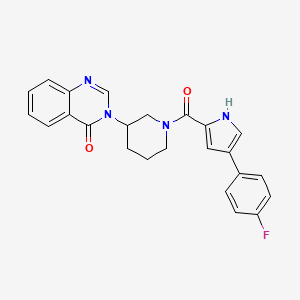
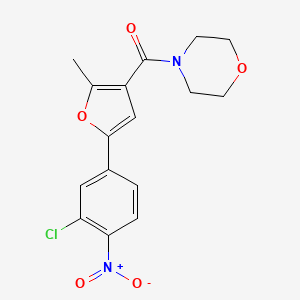
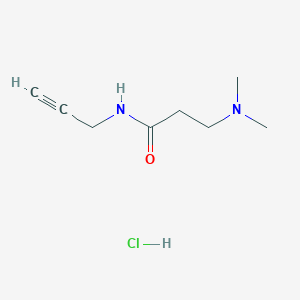
![2-(4-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2920668.png)
![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)
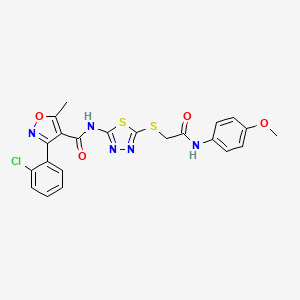
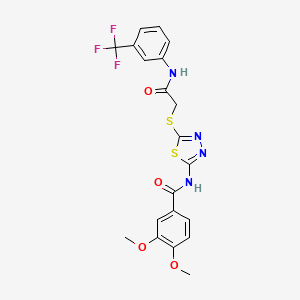
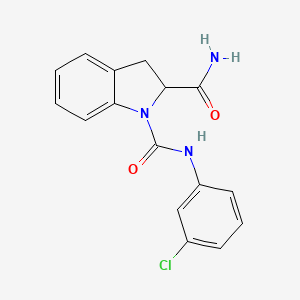

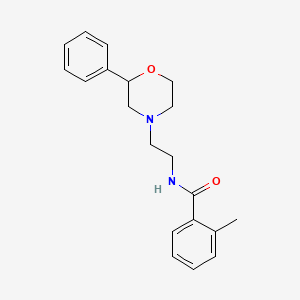

![7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol](/img/structure/B2920679.png)
